molecular formula C25H29NO6 B492901 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-09-7

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B492901
M. Wt: 439.5g/mol
InChI Key: QNFNYEMAXLJBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The propyl ester group attached to the carboxylic acid indicates that it is a propyl benzoate . The compound also contains a chromene group, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The presence of the diethylamino group suggests that the compound may have basic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromene ring system would contribute to the aromaticity of the compound, while the diethylamino group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, and the ester group could make it susceptible to hydrolysis .

Future Directions

The future research directions for this compound would likely depend on its biological activity or potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or investigating its potential as a therapeutic agent .

properties

IUPAC Name

propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFNYEMAXLJBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.